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Megestrol-d3

Cat. No.: B1145750
CAS No.: 162462-71-7
M. Wt: 345.49
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Description

Significance of Deuterated Analogs in Pharmacological Sciences

Deuterated analogs are compounds where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. globenewswire.com This substitution has minimal impact on the molecule's steric and electronic properties but can significantly alter its metabolic stability. acs.org The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond. acs.org This "kinetic isotope effect" can lead to a longer in vivo half-life and reduced dosage requirements for certain drugs. google.com

In pharmacological sciences, deuterated compounds are valuable for several reasons:

Metabolic Studies: They are used to investigate the metabolic pathways of drugs and identify potential sites of metabolism. nih.govacs.org By comparing the metabolism of a deuterated drug to its non-deuterated counterpart, researchers can pinpoint which metabolic routes are affected by the isotopic substitution.

Internal Standards: Deuterated analogs serve as ideal internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). veeprho.comveeprho.com Because they have nearly identical chemical and physical properties to the analyte of interest but a different mass, they can be used to accurately quantify the concentration of the drug in biological samples. veeprho.comveeprho.com

Improved Pharmacokinetic Profiles: In some cases, deuteration can lead to a more favorable pharmacokinetic profile, such as increased bioavailability and a longer duration of action. google.comprobiologists.com

Overview of Megestrol (B1676162) and the Rationale for Deuterium Labeling

Megestrol is a synthetic progestin, a derivative of the naturally occurring hormone progesterone (B1679170). drugbank.comcancer.gov It is primarily known for its use as an appetite stimulant in patients with wasting syndromes like cachexia. nih.govwikipedia.org The exact mechanism of its appetite-stimulating effect is not fully understood but is thought to involve both direct and indirect pathways, including antagonism of the metabolic effects of certain cytokines. nih.govpatsnap.com Megestrol acetate (B1210297) also exhibits some glucocorticoid activity. nih.gov

The rationale for deuterium labeling of megestrol, creating Megestrol-d3, is primarily for its use as an internal standard in analytical and pharmacokinetic research. veeprho.comveeprho.com The deuterated analog, this compound, allows for precise quantification of megestrol in biological matrices during therapeutic drug monitoring and pharmacokinetic studies. veeprho.comveeprho.com This is crucial for understanding the absorption, distribution, metabolism, and excretion of megestrol, which can be influenced by its metabolism by enzymes such as CYP3A4. nih.govnih.gov The use of a stable isotope-labeled internal standard like this compound improves the accuracy and reliability of analytical methods. veeprho.comveeprho.com

Chemical Profile of this compound

This compound is the deuterium-labeled version of megestrol. The deuterium atoms are typically introduced at the 6-methyl position. veeprho.comveeprho.comlgcstandards.com

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate lgcstandards.com
Molecular Formula C₂₄H₂₉D₃O₄ veeprho.com
Molecular Weight 387.53 g/mol veeprho.com
Appearance Pale Yellow to Pale Green Solid pharmaffiliates.com
Parent Drug Megestrol veeprho.comveeprho.com
Synonyms Megestrol 17-Acetate-D3, 6-(Methyl-d3)megestrol acetate, Megestrol acetate D3 (6-methyl-D3) veeprho.com

Synthesis and Manufacturing

The synthesis of this compound is not extensively detailed in publicly available literature, as it is a specialized chemical produced for research purposes. However, general methods for introducing deuterium into organic molecules are well-established. google.com

One plausible synthetic route for this compound involves a Grignard reaction. A common method for synthesizing megestrol acetate starts with 6-ketoprogesterone. This can be converted to a diketal, which then undergoes a Grignard reaction with methylmagnesium bromide (CH₃MgBr). Subsequent hydrolysis and dehydration yield megestrol acetate. google.com To produce this compound, a deuterated Grignard reagent, such as trideuteriomethylmagnesium bromide (CD₃MgBr), would be used in place of the standard methylmagnesium bromide. This would introduce the deuterium label at the desired methyl position.

Analytical Applications

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). veeprho.comveeprho.comrivm.nl

The key advantage of using this compound as an internal standard is that its chemical and physical properties, including its extraction efficiency and chromatographic retention time, are nearly identical to those of the non-labeled megestrol. However, because of the three deuterium atoms, it has a higher molecular weight, allowing it to be distinguished from the unlabeled megestrol by a mass spectrometer. veeprho.comveeprho.com

This allows for highly accurate and precise quantification of megestrol in complex biological matrices such as plasma, urine, and tissue samples. veeprho.comveeprho.comacs.org The internal standard is added to the sample at a known concentration at the beginning of the analytical procedure. Any sample loss during extraction and processing will affect both the analyte and the internal standard equally. By comparing the peak area of the analyte to the peak area of the internal standard, the concentration of the analyte in the original sample can be accurately determined. acs.org

Pharmacokinetic and Metabolic Studies

The use of this compound is instrumental in conducting detailed pharmacokinetic (PK) and metabolic studies of megestrol.

In pharmacokinetic studies, this compound is used as an internal standard to precisely measure the concentration of megestrol in biological fluids over time. veeprho.comveeprho.com This data is essential for determining key PK parameters such as:

Absorption: The rate and extent to which megestrol enters the bloodstream.

Distribution: The extent to which megestrol spreads to different tissues in the body.

Metabolism: The rate and pathways by which megestrol is broken down by the body.

Excretion: The rate and routes by which megestrol and its metabolites are eliminated from the body. nih.gov

By providing accurate quantification, this compound helps researchers understand how factors such as formulation can affect the bioavailability of megestrol. nih.gov

In metabolic studies, this compound can be used to trace the metabolic fate of megestrol. While the primary use of this compound is as an internal standard, stable isotope labeling, in general, is a powerful technique for elucidating metabolic pathways. nih.govacs.org By administering a mixture of labeled and unlabeled drug and analyzing the resulting metabolites by mass spectrometry, researchers can identify the metabolites of the drug. Megestrol is known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4. nih.govnih.govresearchgate.net Studies have shown that megestrol can also induce the expression of CYP3A4, which could lead to drug-drug interactions. nih.govresearchgate.net The use of labeled compounds like this compound in such studies can help to clarify these complex metabolic processes.

Properties

CAS No.

162462-71-7

Molecular Formula

C₂₂H₂₇D₃O₃

Molecular Weight

345.49

Synonyms

17-​Hydroxy-​6-​(methyl-​d3)​-pregna-​4,​6-​diene-​3,​20-​dione;  6-(Methyl-d3)megestrol; 

Origin of Product

United States

Synthetic Methodologies for Deuterated Megestrol Analogs

Strategies for Deuterium (B1214612) Incorporation in Steroid Synthesis

The introduction of deuterium into a steroid framework like megestrol (B1676162) presents unique synthetic challenges due to the largely hydrocarbon nature of these molecules, which offer limited functional groups for modification. arkat-usa.org However, several strategies have been developed to achieve site-specific deuteration.

One common method involves the catalytic addition of deuterium gas (D2) to a carbon-carbon double bond. arkat-usa.org While effective, this method can lack regioselectivity if multiple double bonds are present in the steroid structure. arkat-usa.org Another approach is the use of deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD4), to introduce deuterium atoms. researchgate.net

Hydrogen isotope exchange (HIE) reactions offer a direct way to replace hydrogen with deuterium. researchgate.net This can be facilitated by acid or base catalysis, where acidic protons in the molecule are exchanged with deuterium from a deuterated solvent like D2O. arkat-usa.orgmdpi.com For steroids, keto-enol tautomerism can be exploited for base-catalyzed H/D exchange at carbon atoms adjacent to a carbonyl group. mdpi.com More advanced methods utilize transition metal catalysts, such as ruthenium or palladium, to facilitate H/D exchange at specific positions. researchgate.netmdpi.com

For the synthesis of Megestrol-d3 specifically, a key strategy involves the use of a deuterated Grignard reagent, [2H3]methyl magnesium iodide, to introduce a trideuterated methyl group at a specific position on the steroid backbone. rsc.org

Precursor Chemistry and Reaction Pathways for this compound Synthesis

The synthesis of [2H3]megestrol begins with a suitable steroid precursor. A documented pathway starts from 17α-hydroxyprogesterone. google.com A more detailed synthesis of a related deuterated compound, [2H3]megestrol acetate (B1210297), provides insight into the specific steps involved. rsc.org

The synthesis of [2H3]megestrol acetate involves the following key steps:

Epoxidation: The starting material undergoes epoxidation to create a reactive epoxide ring. rsc.org In a specific example, 5β,6β-epoxy-17α-hydroxypregnane-3,20-dione 3,20-bis(ethyleneketal) (9β) is used. rsc.org

Grignard Reaction with Deuterated Reagent: The crucial deuterium incorporation step involves the reaction of the epoxide with [2H3]methyl magnesium iodide. This opens the epoxide ring and attaches the trideuterated methyl group to the steroid skeleton, forming a 6-C-pregnane derivative. rsc.org

Oxidation: The resulting [2H3]medroxyprogesterone acetate is then oxidized using a reagent like p-chloranil to introduce a double bond, yielding [2H3]megestrol acetate. rsc.org

Deacetylation: Finally, the acetate group is removed to produce [2H3]megestrol. rsc.org

This multi-step synthesis highlights the necessity of carefully chosen precursors and reagents to achieve the desired deuterated final product. The use of protecting groups, such as the ethyleneketal group, is also a common strategy in steroid synthesis to prevent unwanted side reactions at other functional groups.

Purification and Characterization of Deuterated Megestrol Compounds

Following synthesis, the purification and characterization of the deuterated megestrol compound are essential to ensure its identity, purity, and the extent of deuterium incorporation.

Purification: Chromatographic techniques are central to the purification of the final product. Column chromatography on silica (B1680970) gel is a standard method used to separate the desired deuterated compound from unreacted starting materials, non-deuterated analogs, and other byproducts. rsc.org The choice of solvent system (eluent) is critical for achieving good separation. rsc.org Crystallization is another technique employed to obtain the pure solid compound.

Characterization: A suite of analytical techniques is used to confirm the structure and purity of the synthesized this compound.

Mass Spectrometry (MS): This is a primary tool for confirming the incorporation of deuterium by detecting the increase in molecular weight. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem MS (LC-MS/MS), are highly sensitive and specific for analyzing steroids and their deuterated analogs. researchgate.netsciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the structure of the molecule. The absence or reduction of a signal at the position where deuterium has been incorporated provides direct evidence of successful deuteration.

Melting Point: The melting point of the purified compound is a physical property that can be used to assess its purity.

The combination of these purification and characterization methods ensures the quality of the synthesized this compound for its intended applications as an internal standard in research and clinical settings. researchgate.net

Advanced Analytical Applications of Megestrol D3

Role as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, the primary role of Megestrol-d3 is to act as an internal standard (IS). veeprho.comveeprho.com An internal standard is a compound with a known concentration that is added to a sample prior to analysis. By comparing the mass spectrometric response of the analyte (the substance being measured) to the response of the internal standard, variations in sample preparation and instrument response can be corrected for, leading to more accurate and reliable quantification. This compound is particularly well-suited for this purpose in the analysis of megestrol (B1676162) and other related steroid compounds. veeprho.comveeprho.comacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. The development of robust LC-MS/MS methods is crucial for the accurate quantification of compounds in various matrices.

In the context of megestrol analysis, this compound is frequently employed as an internal standard to ensure the reliability of the results. acs.orgdphen1.comugent.be Method development often involves optimizing several key parameters:

Chromatographic Separation: Achieving good separation between the analyte and other matrix components is essential. Researchers have utilized various C18 columns with different mobile phase compositions, such as methanol (B129727) and ammonium (B1175870) formate (B1220265) buffer, to achieve efficient separation. nih.gov Isocratic elution, where the mobile phase composition remains constant, has been successfully used with run times as short as 2.54 minutes for megestrol. nih.gov

Mass Spectrometric Detection: The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.gov In this mode, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is then monitored. For megestrol, a common transition monitored is m/z 385.5 → 325.4, while for this compound, the transition would be shifted due to the deuterium (B1214612) labeling. nih.gov

Sample Preparation: Prior to LC-MS/MS analysis, the analyte must be extracted from the sample matrix. Liquid-liquid extraction (LLE) with solvents like methyl-tert-butyl-ether and solid-phase extraction (SPE) are common techniques used to isolate megestrol and its internal standard from complex samples. nih.govresearchgate.net

A study detailing the analysis of multiple synthetic growth promoters, including megestrol acetate (B1210297), in bovine muscle utilized ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.net This method involved enzymatic hydrolysis and solid-phase extraction for sample clean-up and was validated according to Commission Decision 2002/657/EC. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. While LC-MS is often preferred for gestagen analysis to avoid derivatization, GC-MS methods have also been developed. acs.orgrivm.nl

For GC-MS analysis of steroids like megestrol, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. dss.go.th After extraction and hydrolysis, analytes can be derivatized before being introduced into the GC-MS system. dss.go.th The use of an internal standard like this compound is crucial in these multi-step procedures to account for any variability. dss.go.th

Matrix Effects and Signal Suppression in Bioanalytical Assays

A significant challenge in bioanalytical assays is the "matrix effect," where components of the biological matrix (e.g., plasma, urine, tissue) interfere with the ionization of the analyte, leading to either signal suppression or enhancement. ugent.bedss.go.th This can significantly impact the accuracy and precision of the quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. ugent.be Because this compound has nearly identical physicochemical properties to megestrol, it co-elutes from the chromatography column and experiences the same matrix effects as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized. Studies have shown that matrix-matched calibration standards are often used to correct for these effects.

Method Validation Parameters: Precision, Accuracy, and Sensitivity for Deuterated Internal Standards

For an analytical method to be considered reliable, it must undergo a rigorous validation process. Key validation parameters include precision, accuracy, and sensitivity. dphen1.comugent.beresearchgate.netdss.go.th

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For methods using deuterated internal standards, inter-assay and intra-assay precision are evaluated. Studies have reported RSD values of less than 5.2% for megestrol analysis using an internal standard. nih.gov

Accuracy is the closeness of the mean of a set of results to the true value. It is often assessed by analyzing quality control samples at different concentrations. For example, a method for analyzing synthetic growth promoters in bovine muscle showed accuracies ranging from 98% to 102%. researchgate.net

Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A validated LC-MS/MS method for megestrol in human plasma achieved an LLOQ of 1 ng/mL. nih.gov

The use of deuterated internal standards like this compound is instrumental in achieving the stringent validation requirements set by regulatory bodies. dphen1.comugent.beresearchgate.net

Quantification in Complex Biological and Environmental Matrices

This compound has been successfully used as an internal standard for the quantification of megestrol and other progestins in a variety of complex matrices.

Biological Matrices: This includes human plasma, where it is used in pharmacokinetic studies, and animal tissues like bovine muscle and fat, for monitoring veterinary drug residues. acs.orgugent.benih.govnih.govresearchgate.net For instance, an LC-MS/MS method was developed and validated for the determination of megestrol acetate in human plasma using an internal standard, with a linear range of 1-2000 ng/mL. nih.gov

Environmental Matrices: The presence of steroid hormones in the environment is a growing concern. mdpi.com this compound can be used as an internal standard in methods developed to detect and quantify these compounds in environmental samples such as water and sediment, helping to assess their occurrence and potential risks. mdpi.com

Isotopic Dilution Mass Spectrometry for High-Precision Quantification

Isotope dilution mass spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. This technique involves adding a known amount of an isotopically labeled version of the analyte (like this compound) to a sample. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry.

Because the labeled and unlabeled compounds are chemically identical, they behave identically during extraction, purification, and analysis. This co-behavior minimizes errors from sample loss and matrix effects, leading to highly accurate and precise measurements. The use of this compound in IDMS is particularly valuable for reference measurement procedures and for the certification of reference materials.

Table of Research Findings for this compound in Analytical Methods

Analytical TechniqueMatrixInternal StandardKey FindingsReference
LC-MS/MSHuman PlasmaTolbutamideLLOQ of 1 ng/mL; Linear range of 1-2000 ng/mL. nih.gov
LC-MS/MSBovine Kidney Fat & LiverMGA-d3Shortened sample preparation method developed; FAIMS used to reduce chemical background in liver analysis. acs.org
GC-MSAnimal TissuesMegestrol acetate-d3Method developed for steroid analysis after hydrolysis and derivatization; LOD of 2 mg kg⁻¹. dss.go.th
UPLC-MS/MSBovine MuscleDeuterated analogsValidated for 13 synthetic growth promoters; CCα values from 0.09 to 0.19 µgkg⁻¹; Accuracy 98-102%. researchgate.net
U-HPLC–MS/MSMeat (Bovine)Deuterated analogsValidated for 34 anabolic steroids; CCα and CCβ values ranged from 0.04-0.88 µg kg⁻¹ and 0.12-1.9 µg kg⁻¹, respectively. ugent.be
LC-MS/MSHuman PlasmaMedrysoneChromatographic run time of ~2.5 min; Calibration curve range of 0.5-200.0 ng/mL. nih.gov

Application in Quality Control and Reference Material Development

The chemical stability and distinct mass difference of this compound make it an invaluable tool in the quality control (QC) of pharmaceutical products and the development of analytical reference materials. Its primary role is as an internal standard, particularly in quantitative analysis using mass spectrometry-based methods. veeprho.comclearsynth.comaptochem.com The use of a deuterated analogue like this compound is a cornerstone of robust bioanalytical method development and validation, ensuring the accuracy and reliability of analytical procedures. clearsynth.comaxios-research.com

In quality control, this compound is employed as a certified reference material (CRM) for the quantification of megestrol or its acetate ester. lgcstandards.comclearsynth.com CRMs are critical for calibrating analytical instruments and validating methodologies, as they provide a known concentration and purity against which a sample can be compared. clearsynth.com The incorporation of deuterium atoms into the megestrol structure creates a compound that is chemically almost identical to the analyte but has a different molecular weight. This distinction is fundamental to its function in isotope dilution mass spectrometry (IDMS), a high-precision analytical technique.

When used as an internal standard, this compound is added in a known quantity to samples before processing. Because the deuterated standard co-elutes with the non-deuterated analyte during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer, it can effectively compensate for variations in sample preparation, extraction recovery, and instrument response. aptochem.com This significantly improves the precision and accuracy of the quantification of the target compound, megestrol, by correcting for matrix effects and other sources of analytical error. clearsynth.comresolvemass.ca

The development of deuterated compounds as reference materials involves careful consideration of isotopic purity and the potential for "cross-contribution" in mass spectrometry, where fragment ions from the analyte and the standard have the same mass-to-charge ratio. nih.govnih.gov Research into derivatization techniques has shown that the choice of chemical modification can significantly impact the selection of an appropriate deuterated internal standard by creating unique, interference-free fragment ions for both the analyte and the standard. nih.gov

Below are tables detailing the specifications of commercially available this compound reference standards and illustrating key considerations for their use in analytical method development.

Table 1: Specifications of this compound and Megestrol Acetate-d3 Reference Materials

This table provides typical specifications for this compound and its acetate form when supplied as a reference material for analytical and quality control purposes.

ParameterMegestrol Acetate-d3This compound
CAS Number 162462-72-8162462-71-7 auftragssynthese.com
Molecular Formula C₂₄H₂₉D₃O₄ veeprho.comaxios-research.compharmaffiliates.comC₂₂H₂₇D₃O₂
Molecular Weight 387.53 g/mol veeprho.compharmaffiliates.comData not consistently available
Purity (Typical) >95% (HPLC) lgcstandards.comData not consistently available
Appearance Pale Yellow to Pale Green Solid pharmaffiliates.comData not consistently available
Primary Application Internal standard for QC and analytical method development axios-research.comclearsynth.comReference Material auftragssynthese.com

Table 2: Research Findings on Isotopic Internal Standard Selection

The following data, adapted from a study on methamphetamine, illustrates a critical principle in the use of deuterated standards for quality control. The choice of derivatization agent can determine which deuterated analogue is the most suitable internal standard by minimizing analytical interference (cross-contribution). This principle is directly applicable to the development of robust QC methods using this compound. nih.gov

Derivatization AgentDeuterated StandardSuitable for Quantitation?Degree of Cross-ContributionKey Finding
Pentafluoropropionyl (PFP) Methamphetamine-d5YesLowProvides multiple ion pairs with minimal interference, making it a suitable standard with this derivatization. nih.gov
Pentafluoropropionyl (PFP) Methamphetamine-d8NoHighSignificant spectral overlap prevents accurate quantification. nih.gov
Trimethylsilyl (TMS) Methamphetamine-d8YesLowTMS derivatization makes MA-d8 the superior standard, demonstrating low cross-contribution. nih.gov
Trimethylsilyl (TMS) Methamphetamine-d9NoHighHigh interference from the analyte makes this standard unsuitable with TMS derivatization. nih.gov

These findings underscore that for reliable quality control, the analytical method, including any derivatization steps, must be co-developed and validated with the chosen deuterated reference material, such as this compound, to ensure data integrity. nih.gov

Investigations of Megestrol Metabolism and Pharmacokinetics Using Deuterated Probes

Elucidation of Metabolic Pathways and Metabolite Identification

The investigation of megestrol (B1676162) acetate's metabolic fate has been significantly clarified through methodologies that rely on stable isotope-labeled internal standards for precise quantification. veeprho.comresearchgate.net The metabolism of megestrol acetate (B1210297) is extensive and primarily occurs in the liver, involving both Phase I and Phase II enzymatic reactions. nih.govnih.gov

Phase I metabolism is characterized by oxidation, a process predominantly carried out by the cytochrome P450 (P450) superfamily of enzymes. google.com Studies using human liver microsomes (HLMs) have identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of megestrol acetate. nih.govnih.gov At higher substrate concentrations, CYP3A5 also contributes to this process. nih.gov This initial step results in the formation of hydroxylated metabolites. Mass spectral and nuclear magnetic resonance (NMR) analyses have identified these major initial products as two distinct alcohol metabolites. nih.govnih.gov

Following Phase I oxidation, the hydroxylated metabolites of megestrol acetate undergo Phase II conjugation. This process involves the attachment of a glucuronic acid moiety, which increases the water solubility of the metabolites and facilitates their excretion. This glucuronidation step is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Research has shown that multiple UGT isoforms can form megestrol glucuronides, with UGT2B17, UGT1A9, UGT1A8, and UGT1A3 being particularly active in producing two different secondary glucuronides. nih.gov

The primary routes of elimination for these metabolites are through urine and feces. Studies indicate that urinary excretion is the major pathway, accounting for a mean of 66.4% of the administered dose, while fecal excretion accounts for a mean of 19.8%. nih.govhres.ca

In Vitro Metabolic Stability and Enzyme Kinetics Studies

In vitro studies are essential for determining the metabolic stability of a compound and the kinetics of the enzymes involved in its biotransformation. These experiments typically utilize human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes, or specific recombinant P450 and UGT isoforms to pinpoint the contribution of individual enzymes. nih.govresearchgate.net

Kinetic analyses performed with HLMs have helped to quantify the affinity of the metabolizing enzymes for megestrol acetate. The Michaelis-Menten constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of its maximum, was determined for the formation of the two primary oxidative metabolites. nih.gov

To confirm the role of specific enzymes, chemical inhibition studies are often performed. The use of ketoconazole (B1673606) (a potent competitive inhibitor of CYP3A) and troleandomycin (B1681591) (a mechanism-based inactivator of CYP3A) resulted in near-complete inhibition of the formation of both major metabolites in HLM and recombinant CYP3A4 systems, solidifying the central role of the CYP3A subfamily in megestrol acetate's oxidative metabolism. nih.gov

Preclinical Pharmacokinetic Profiling and Disposition Studies with Deuterated Analogs

Preclinical pharmacokinetic (PK) studies are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The use of deuterated analogs such as Megestrol-d3 is critical for these studies, as they provide the accuracy needed for quantitative bioanalysis. medchemexpress.comveeprho.com By serving as an internal standard, this compound allows for the precise measurement of the parent drug's concentration in biological matrices like plasma over time. veeprho.comresearchgate.net

These studies generate key PK parameters that describe the drug's behavior in the body. While specific preclinical data for this compound is proprietary, the following table illustrates the type of parameters obtained from pharmacokinetic analyses, using data from human studies of megestrol acetate as a representative example. nih.govfda.gov

Disposition studies, which track the drug's excretion from the body, have shown that megestrol acetate is cleared primarily through the kidneys via urinary excretion of its metabolites. nih.govhres.ca

Assessment of Deuterium (B1214612) Isotope Effects on Metabolic Transformations and Receptor Binding

Substituting hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, if the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can slow the reaction down. nih.gov

The effect of deuteration on receptor binding has also been investigated for steroids. Studies on glucocorticoid receptors have shown that deuterium substitution typically does not affect the rate of association between the steroid and its receptor. nih.gov However, it was found to decrease the rate of dissociation for certain steroids, particularly those with an 11-β-hydroxyl group that participates in hydrogen bonding with the receptor. nih.gov By slowing the "off-rate," deuterium substitution could potentially prolong the drug's action at its target receptor. Megestrol acetate is known to bind to progesterone (B1679170), androgen, and glucocorticoid receptors, and while its oxidative metabolites retain activity at the progesterone receptor, they lose significant activity at the androgen and glucocorticoid receptors. nih.govnih.gov

Mechanistic Research Employing Megestrol D3 As a Molecular Tool

Receptor Binding Affinity and Selectivity Studies (e.g., Progesterone (B1679170) Receptor, Glucocorticoid Receptor)

Megestrol-d3 is instrumental in studies designed to elucidate the receptor binding characteristics of megestrol (B1676162) acetate (B1210297). By enabling precise quantification, it helps researchers to accurately perform competitive binding assays and determine the relative affinity of megestrol acetate for various steroid hormone receptors.

Detailed Research Findings: Research has established that megestrol acetate, the compound traced by this compound, is a potent agonist of the progesterone receptor (PR). wikipedia.orgmedchemexpress.com It is a synthetic progestin derived from progesterone and demonstrates a high affinity for the PR, which mediates its primary hormonal effects. medchemexpress.comnih.gov

Furthermore, studies have revealed that megestrol acetate possesses significant affinity for the glucocorticoid receptor (GR). wikipedia.orge-century.us In competitive binding assays using human mononuclear leukocytes, megestrol acetate displayed a considerable ability to compete with dexamethasone (B1670325) for binding to the GR. nih.gov One study reported its binding affinity for the GR to be 46% of that of dexamethasone, which is notably higher than that of the endogenous glucocorticoid, cortisol (25%). nih.gove-century.usnih.gov This cross-reactivity is a key characteristic, suggesting that some of the biological activities of megestrol acetate may be mediated through glucocorticoid signaling pathways. e-century.usnih.gov The use of stable isotope-labeled standards like this compound is crucial for the accuracy of the concentration measurements in such binding assays, which are fundamental to determining these affinity values.

Table 1: Relative Binding Affinity of Megestrol Acetate to Steroid Receptors

CompoundReceptorRelative Binding Affinity (%)Reference CompoundSource
Megestrol AcetateProgesterone Receptor (PR)130%Progesterone wikipedia.org
Megestrol AcetateGlucocorticoid Receptor (GR)46%Dexamethasone e-century.usnih.gov
CortisolGlucocorticoid Receptor (GR)25%Dexamethasone nih.gov

Investigation of Nuclear Receptor Activation and Gene Regulation (e.g., hPXR, CYP3A4)

The application of this compound as an internal standard has been vital for investigating how megestrol acetate activates nuclear receptors and regulates the expression of key genes, particularly those involved in drug metabolism.

Detailed Research Findings: Research has specifically identified megestrol acetate as a potent and specific inducer of Cytochrome P450 3A4 (CYP3A4), a critical enzyme for drug metabolism. researchgate.netnih.govnih.gov This induction is mediated through the activation of the human pregnane (B1235032) X receptor (hPXR), a nuclear receptor that functions as a xenosensor, regulating the expression of drug-metabolizing enzymes and transporters. researchgate.netnih.govnih.gov

Studies using human hepatocytes and HepG2 cells demonstrated that megestrol acetate treatment significantly increases both the mRNA levels and the enzymatic activity of CYP3A4. researchgate.netnih.gov Further mechanistic investigations confirmed that megestrol acetate acts as a ligand for hPXR, binding to its ligand-binding domain. researchgate.netnih.gov This binding initiates a conformational change in the receptor, leading to the recruitment of coactivators like the steroid receptor coactivator-1 (SRC-1). researchgate.netnih.gov The activated hPXR-coactivator complex then binds to response elements in the promoter region of the CYP3A4 gene, driving its transcription. researchgate.netnih.gov In these studies, megestrol acetate showed dose-dependent activation of hPXR-mediated gene activity, while other nuclear receptors like the vitamin D receptor (hVDR) and constitutive androstane (B1237026) receptor (hCAR) were unresponsive. nih.gov The ability to accurately quantify megestrol acetate concentrations using this compound is essential for establishing these dose-response relationships and confirming the specificity of the hPXR-mediated pathway.

Table 2: Effect of Megestrol Acetate on CYP3A4 Induction and hPXR Activation

ParameterFindingCell ModelsSource
CYP3A4 InductionSignificantly induced (>4-fold)Primary human hepatocytes, HepG2 cells researchgate.netnih.gov
Mediating ReceptorHuman Pregnane X Receptor (hPXR)HepG2 cells researchgate.netnih.gov
MechanismBinds to hPXR ligand-binding domain, recruits SRC-1 coactivator- researchgate.netnih.gov
SpecificityNo activation of hVDR or hCARHepG2 cells nih.gov

Modulation of Cellular Signaling Pathways in Preclinical Models

In preclinical models, this compound facilitates the study of how megestrol acetate modulates various cellular signaling pathways, particularly those involved in cell growth, proliferation, and apoptosis.

Detailed Research Findings: Megestrol acetate has been shown to influence several key signaling pathways in cancer cell lines. In endometrial cancer cells, it has been found to suppress the activation of the ERK1/2 and STAT3 pathways. researchgate.net The combination of megestrol acetate with pterostilbene, a natural phenolic compound, was shown to more effectively suppress the phosphorylation of JAK2, STAT3, AKT, and ERK, leading to synergistic antitumor effects. researchgate.net Furthermore, megestrol acetate can inhibit estrogen receptor signaling, which is a critical pathway in hormonally driven cancers. researchgate.netmdpi.com

In liver cancer cell lines (HepG2), megestrol acetate has been shown to inhibit cell growth. aacrjournals.org When combined with arsenic trioxide, it enhanced apoptosis and increased the phosphorylation of proteins in the MAPK signaling pathway, including p38, JNK1/2, and ERK1/2. nih.gov The glucocorticoid activity of megestrol acetate also suggests it can influence the hypothalamic-pituitary-adrenal (HPA) axis. vin.com Studies in bottlenose dolphins showed that its administration suppressed both ACTH and cortisol levels, indicating an impact on this central stress-response pathway. vin.com The precise quantification afforded by this compound is critical for correlating specific drug concentrations with observed changes in these signaling cascades in both in vitro and in vivo preclinical models.

Studies on Protein-Ligand Interactions and Conformational Dynamics

While direct studies employing this compound to specifically analyze protein-ligand interactions and conformational dynamics are not widely published, its role as a stable isotope-labeled standard is fundamental to the techniques used in this field. Advanced analytical methods such as liquid chromatography-mass spectrometry (LC-MS) rely on such standards for absolute quantification, which is a prerequisite for studying the kinetics and thermodynamics of protein-ligand binding.

Detailed Research Findings: The interaction of megestrol acetate with its receptor targets, the progesterone receptor (PR) and glucocorticoid receptor (GR), is a classic example of protein-ligand interaction. elgenelim.comnih.gov The binding of a ligand like megestrol acetate to the ligand-binding domain (LBD) of a nuclear receptor induces a critical conformational change in the receptor protein. eur.nlnih.gov This change often involves the repositioning of a key alpha-helix (helix 12) in the LBD, which creates a surface for the binding of coactivator proteins. nih.gov This ligand-induced conformational shift is the molecular switch that transforms the receptor from an inactive to a transcriptionally active state. eur.nl

For instance, the activation of hPXR by megestrol acetate involves direct binding to the LBD, which then promotes the recruitment of the SRC-1 coactivator. researchgate.netnih.gov This interaction is dependent on the specific conformation adopted by the hPXR protein upon ligand binding. Similarly, its binding to the PR and GR initiates a cascade of events starting with a conformational change that allows for receptor dimerization, nuclear translocation, and binding to specific DNA response elements. nih.gov Accurate quantification using standards like this compound is essential for biophysical techniques that measure these interactions and the resulting dynamic changes in protein structure.

Future Research Directions and Emerging Applications

Development of Novel Analytical Platforms for Deuterated Steroids

The quantification of steroids in biological matrices is a complex analytical challenge. The development of novel analytical platforms is a key area of future research, aiming to improve sensitivity, specificity, and efficiency.

Recent advancements include the creation of fully automated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov These platforms can integrate sample preparation steps like protein precipitation, filtration, and online solid-phase extraction (SPE), significantly improving traceability and reducing manual labor. nih.gov Research into different chromatographic components, such as the use of biphenyl (B1667301) stationary phases, has demonstrated strong analytical performance for steroid separation. nih.gov

Another promising direction is the use of stable isotope-coded derivatization reagents. rsc.orgacs.org Synthesized reagents like d4-DMBA (deuterium 4-(dimethylamino)-benzoic acid) can be used to label hydroxyl-containing steroids. acs.org This technique introduces a stable isotope tag that enhances ionization efficiency and significantly boosts detection sensitivity in LC-MS analysis, with enhancement factors reaching over 1000-fold. acs.org Such methods allow for the comprehensive and highly sensitive profiling of the steroid metabolome, which can offer new insights into hormone-related diseases. acs.org

Table 1: Innovations in Analytical Platforms for Steroid Analysis

Analytical Technique/Platform Innovation Research Finding/Benefit
Automated LC-MS/MS Integration of sample preparation (protein precipitation, online SPE) with analysis. Improves analytical traceability and reduces manual processing time. nih.gov
Biphenyl Stationary Phases Use of alternative chromatographic columns for separation. Demonstrates acceptable to superior analytical performance for steroid separation compared to traditional phases. nih.gov
Stable Isotope Derivatization Labeling steroids with reagents like d4-DMBA or D5-GP prior to analysis. Enhances detection sensitivity by 1 to >500-fold, allowing for quantification at very low concentrations. rsc.orgacs.org

| Gas Chromatography-Microchip Atmospheric Pressure Photoionization-Tandem Mass Spectrometry (GC-µAPPI-MS/MS) | A novel interface combining GC with a softer ionization technique. | Provides efficient ionization with less fragmentation, leading to abundant molecular ions and improved sensitivity for steroid analysis without derivatization. helsinki.fi |

Advanced Spectroscopic Techniques for Characterizing Deuterated Metabolites

Advanced spectroscopic techniques are emerging that utilize the unique properties of deuterium (B1214612) to provide dynamic metabolic information that is not accessible with conventional methods.

Deuterium Metabolic Imaging (DMI) is a powerful new modality based on magnetic resonance spectroscopy (MRS). nih.govnih.gov DMI tracks the metabolic fate of deuterated substrates, like [6,6′-2H2]glucose, in three dimensions, allowing for the investigation of metabolic processes in healthy and diseased states. nih.gov The low natural abundance and short relaxation time of deuterium allow for efficient and rapid signal acquisition without the need for water or lipid suppression, making it a robust metabolic imaging method. nih.govnih.gov

In nuclear magnetic resonance (NMR) spectroscopy, the use of deuterated solvents is standard. However, advanced techniques are being developed to overcome the limitations. For instance, two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) are used for the detailed structural characterization of metabolites. rsc.org Furthermore, methods like Water suppression Enhanced through T1 effects (WET) can eliminate strong solvent signals without requiring expensive deuterated solvents, which is particularly useful for unstable compounds. researchgate.net

Table 2: Advanced Spectroscopic Methods for Deuterated Compounds

Technique Principle Application in Deuterated Metabolite Research
Deuterium Metabolic Imaging (DMI) MR-based imaging that detects the signal from deuterated substrates and their metabolic products. Spatially maps metabolic pathways and fluxes in vivo with high resolution. nih.govnih.gov
2D NMR (COSY, HSQC, HMBC) Correlates nuclear spins to reveal through-bond and through-space connectivities. Provides detailed structural elucidation of complex metabolites isolated from biological systems. rsc.org
No-Deuterium Proton NMR (e.g., WET) Suppresses strong proton signals from non-deuterated solvents. Allows for NMR analysis in standard protonated solvents, reducing cost and preventing the loss of exchangeable proton signals (e.g., -OH, -NH). researchgate.net

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the exchange of labile hydrogens for deuterium to probe protein conformation and dynamics. | Adapted with in silico fragmentation tools (e.g., MetFrag) to assist in the structural elucidation of unknown small molecules and their metabolites by identifying the number of exchangeable hydrogens. nih.gov |

Expansion into Other Preclinical Research Domains

While Megestrol-d3's primary role is as an internal standard in studies of its parent compound, megestrol (B1676162) acetate (B1210297), the research applications of megestrol acetate itself are expanding, creating new domains where the deuterated standard is essential. Megestrol acetate is well-known for its use in treating anorexia-cachexia syndrome in patients with cancer or AIDS. nih.govwikipedia.orgpatsnap.com However, its activity in specific cancer types continues to be an active area of preclinical investigation.

Recent preclinical research has explored the effects of progestins, including the megestrol analogue progesterone (B1679170), on metastatic adrenocortical carcinoma (ACC). endocrine-abstracts.org In vitro studies using ACC cell lines (NCI-H295R, MUC-1, and TVBF-7) have shown that progesterone can induce apoptosis and reduce cell migration, invasiveness, and metastasis formation in cell xenograft models. endocrine-abstracts.org These studies, which investigate fundamental cancer cell biology, rely on accurate quantification of the active agent in complex biological systems. The use of this compound as an internal standard in such LC-MS-based experiments would be crucial for obtaining reliable data on drug concentration and metabolic fate. This opens a potential research domain for this compound in the preclinical investigation of ACC and other hormone-sensitive cancers.

Addressing Research Gaps in Isotope Effects and Mechanistic Elucidation

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net This effect is a powerful tool for elucidating reaction mechanisms but remains an under-explored area for many deuterated compounds, including this compound.

A significant research gap lies in the detailed mechanistic understanding of steroid-receptor interactions. A study on the interaction between various steroids and the glucocorticoid receptor found that substituting deuterium oxide for water decreased the dissociation rate for steroids with an 11-beta-hydroxyl group. nih.gov This suggests that this specific hydroxyl group participates in a kinetically important hydrogen bond that influences receptor binding, which may be crucial for glucocorticoid action. nih.gov Similar studies involving this compound could elucidate how it and its parent compound interact with the progesterone receptor, potentially revealing subtle mechanistic details about its mode of action. patsnap.com

Furthermore, the KIE is instrumental in studying the mechanisms of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. researchgate.net If the breaking of a carbon-hydrogen bond is the rate-limiting step in a metabolic pathway, replacing it with a stronger carbon-deuterium bond will slow the reaction. researchgate.net Investigating the metabolism of this compound compared to its non-labeled counterpart could precisely identify which positions on the molecule are most susceptible to oxidative metabolism by CYP enzymes, thereby clarifying its metabolic pathways and potential for drug-drug interactions. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
11-deoxycortisol
16α-hydroxy estrone
17α-hydroxyprogesterone
[2,2,2′-2H3] acetate
[6,6′-2H2] glucose
Androstenedione
Biphenyl
d4-DMBA (deuterium 4-(dimethylamino)-benzoic acid)
D5-GP
Estrone
Megestrol
This compound
Megestrol acetate
Progesterone

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Megestrol-d3 in preclinical studies?

Methodological Answer:

  • Synthesis : Use deuterium-labeled precursors (e.g., acetic anhydride-d6) in a controlled esterification reaction under anhydrous conditions to ensure isotopic purity. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation at specific positions. Mass spectrometry (MS) with high resolution (HRMS) or tandem MS (MS/MS) is critical to verify molecular ion peaks and fragmentation patterns .
  • Purity Assessment : Use reversed-phase HPLC with UV detection (λ = 240–280 nm) and compare retention times against non-deuterated standards. Quantify impurities using validated calibration curves .

Q. How can researchers validate the stability of this compound under varying storage conditions for long-term studies?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (e.g., 40°C, 60°C), humidity (75% RH), and light (ICH Q1B guidelines) for predefined intervals (e.g., 1–6 months).
  • Analytical Monitoring : Use HPLC-MS to track degradation products (e.g., hydrolysis of ester groups) and quantify isotopic integrity via deuterium loss ratios. Stability-indicating methods must separate degradation peaks from the parent compound .
  • Data Interpretation : Apply Arrhenius kinetics to predict shelf life at standard storage conditions (25°C). Report deviations in stability curves due to deuterium substitution effects .

Q. What in vitro models are suitable for studying this compound’s receptor binding affinity and selectivity?

Methodological Answer:

  • Receptor Binding Assays : Use radioligand displacement assays (e.g., ³H-labeled progesterone) in human progesterone receptor (PR)-transfected cell lines (e.g., COS-7). Calculate IC₅₀ values and compare with non-deuterated Megestrol to assess isotopic effects .
  • Selectivity Profiling : Screen against related steroid receptors (e.g., glucocorticoid, androgen receptors) using fluorescence polarization assays. Normalize data to account for solvent deuterium isotope effects (SDIE) .

Advanced Research Questions

Q. How should researchers address contradictory pharmacokinetic data for this compound across species in preclinical trials?

Methodological Answer:

  • Systematic Meta-Analysis : Pool data from multiple studies (rodent, canine, primate) and stratify by variables like dosing regimen, sex, and metabolic enzyme expression (e.g., CYP3A4/5). Use mixed-effects models to identify interspecies variability drivers .
  • Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models incorporating deuterium’s kinetic isotope effects (KIE) on metabolic clearance. Validate against in vitro hepatocyte data to reconcile disparities .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies with heterogeneous cohorts?

Methodological Answer:

  • Hierarchical Bayesian Modeling : Account for inter-individual variability by modeling dose-response curves with population-level priors and subject-specific random effects. Use Markov Chain Monte Carlo (MCMC) sampling for parameter estimation .
  • Sensitivity Analysis : Test robustness by varying covariance structures (e.g., compound symmetry vs. autoregressive) in linear mixed models. Report 95% credible intervals for ED₅₀ estimates .

Q. How can isotopic interference be minimized when quantifying this compound metabolites in complex biological matrices?

Methodological Answer:

  • Chromatographic Optimization : Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column (1.7 µm particle size) and gradient elution (0.1% formic acid in acetonitrile/water) to resolve deuterated metabolites from endogenous isomers .
  • High-Resolution MS : Employ quadrupole-time-of-flight (Q-TOF) MS in data-independent acquisition (DIA) mode to differentiate isotopic clusters. Apply isotope pattern recognition algorithms (e.g., Thermo Compound Discoverer) to exclude false positives .

Q. What experimental designs are recommended to assess the long-term endocrine effects of this compound in rodent models?

Methodological Answer:

  • Longitudinal Cohort Study : Administer this compound via oral gavage at human-equivalent doses (HED) for 6–12 months. Include control groups receiving non-deuterated Megestrol and vehicle.
  • Endpoint Analysis : Measure serum hormone levels (progesterone, cortisol), organ weights (adrenals, uterus), and histopathological changes. Use linear regression with time-dependent covariates to model dose-effect trajectories .
  • Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and obtain institutional animal care committee (IACUC) approval prior to study initiation .

Methodological Considerations

Q. How can researchers ensure reproducibility in cross-laboratory studies of this compound’s metabolic pathways?

  • Standardized Protocols : Share detailed SOPs for sample preparation (e.g., plasma protein precipitation with acetonitrile), LC-MS parameters, and data processing workflows (e.g., XCMS Online for peak alignment) .
  • Interlaboratory Validation : Participate in ring trials using blinded replicate samples. Report coefficients of variation (CV) for key metabolites to quantify reproducibility .

Q. What strategies mitigate bias in retrospective analyses of this compound’s clinical trial data?

  • Propensity Score Matching : Balance confounding variables (e.g., age, BMI) between treatment arms using nearest-neighbor matching. Validate balance via standardized mean differences (SMD <0.1) .
  • Blinded Adjudication : Assemble an independent endpoint committee to review outcomes (e.g., tumor response criteria) without knowledge of treatment assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.